Benzene, (4-iodo-3-cyclohexen-1-yl)-
Description
The compound "Benzene, (4-iodo-3-cyclohexen-1-yl)-" is a substituted benzene derivative featuring a cyclohexene ring fused to the benzene core, with an iodine atom at position 4 of the cyclohexene moiety. This compound likely serves as an intermediate in organic synthesis or a precursor in pharmaceutical research due to its halogenated and cyclic structure .
Properties
CAS No. |
201862-86-4 |
|---|---|
Molecular Formula |
C12H13I |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
(4-iodocyclohex-3-en-1-yl)benzene |
InChI |
InChI=1S/C12H13I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI Key |
SFQLQFDUXWUFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (4-iodo-3-cyclohexen-1-yl)- typically involves the iodination of a precursor compound. One common method is the iodination of 4-phenyl-1-cyclohexene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, (4-iodo-3-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
Benzene, (4-iodo-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (4-iodo-3-cyclohexen-1-yl)- depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function through binding or modification.
Comparison with Similar Compounds
Cyclohexenyl-Substituted Benzenes
Key structural analogs include compounds with cyclohexene or cyclohexyl groups attached to benzene, differing in substituent positions and functional groups:
Analysis :
- The target compound distinguishes itself via iodine substitution, which enhances electrophilic reactivity compared to non-halogenated analogs like CAS 4994-16-3.
- The iodine in the target compound may stabilize the ring through inductive effects or participate in halogen bonding .
Iodine-Substituted Benzene Derivatives
Halogenated benzene derivatives, particularly iodinated ones, are critical in medicinal chemistry and materials science:
Analysis :
- The target compound's iodine atom may facilitate nucleophilic substitution or Suzuki coupling, similar to CAS 832744-32-6. However, steric hindrance from the cyclohexene ring could limit reactivity compared to linear ethynyl derivatives .
- Iodine's polarizability could enhance intermolecular interactions (e.g., in crystal engineering), a property shared with di-iodinated compounds like CAS 832744-32-8 .
Functional Group Variations
Substituents such as methoxy, methyl, and ethynyl groups alter physical and chemical properties:
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